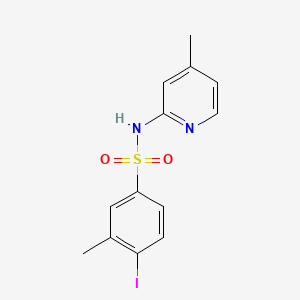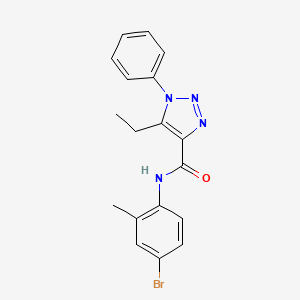![molecular formula C20H13N3O5S B13370391 (5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the reaction of thioamides with aldehydes or ketones. One common method involves the condensation of 4-hydroxybenzaldehyde with 5-(4-nitrophenyl)-2-furylmethylene-thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The nitrophenyl and furyl groups contribute to its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar biological activities.
Thiazolidine: A related compound with a different substitution pattern.
Thiazolidinone: A broader class of compounds with varying biological activities
Uniqueness
2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and nitrophenyl groups enhances its potential as a multifunctional compound in various applications .
Propriétés
Formule moléculaire |
C20H13N3O5S |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(5E)-2-(4-hydroxyphenyl)imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13N3O5S/c24-15-7-3-13(4-8-15)21-20-22-19(25)18(29-20)11-16-9-10-17(28-16)12-1-5-14(6-2-12)23(26)27/h1-11,24H,(H,21,22,25)/b18-11+ |
Clé InChI |
DNQVDOJDDYRZRY-WOJGMQOQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid](/img/structure/B13370315.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13370317.png)
![N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B13370321.png)
![3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370330.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13370335.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370365.png)


![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
